molecular formula C14H19Cl B3315014 2-Chloro-3-(4-n-pentylphenyl)-1-propene CAS No. 951890-87-2

2-Chloro-3-(4-n-pentylphenyl)-1-propene

Cat. No.: B3315014
CAS No.: 951890-87-2
M. Wt: 222.75 g/mol
InChI Key: YCONYDOOMWBBEU-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-n-pentylphenyl)-1-propene is an organic compound characterized by the presence of a chlorine atom, a pentyl group attached to a phenyl ring, and a propene chain

Scientific Research Applications

2-Chloro-3-(4-n-pentylphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(4-n-pentylphenyl)-1-propene typically involves the chlorination of 3-(4-n-pentylphenyl)-1-propene. This can be achieved through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4-n-pentylphenyl)-1-propene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The propene chain can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.

    Reduction Reactions: The compound can be reduced to form alkanes or alkenes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., NaOH, NH3), solvents (e.g., ethanol, water), mild heating.

    Oxidation: Oxidizing agents (e.g., m-CPBA, OsO4), solvents (e.g., dichloromethane, acetone), room temperature or slightly elevated temperatures.

    Reduction: Reducing agents (e.g., LiAlH4, H2/Pd), solvents (e.g., ether, ethanol), ambient or elevated temperatures.

Major Products

    Substitution: Formation of alcohols, amines, or thiols.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of alkanes or alkenes.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-n-pentylphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the propene chain play crucial roles in its reactivity and binding affinity. The compound may modulate biological pathways by altering the activity of its targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(4-n-butylphenyl)-1-propene
  • 2-Chloro-3-(4-n-hexylphenyl)-1-propene
  • 2-Chloro-3-(4-n-octylphenyl)-1-propene

Uniqueness

2-Chloro-3-(4-n-pentylphenyl)-1-propene is unique due to its specific pentyl group, which imparts distinct physicochemical properties and reactivity compared to its analogs with different alkyl chain lengths. This uniqueness can influence its solubility, stability, and interaction with other molecules, making it a valuable compound for targeted applications.

Properties

IUPAC Name

1-(2-chloroprop-2-enyl)-4-pentylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl/c1-3-4-5-6-13-7-9-14(10-8-13)11-12(2)15/h7-10H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCONYDOOMWBBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)CC(=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301266389
Record name 1-(2-Chloro-2-propen-1-yl)-4-pentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951890-87-2
Record name 1-(2-Chloro-2-propen-1-yl)-4-pentylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951890-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-2-propen-1-yl)-4-pentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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